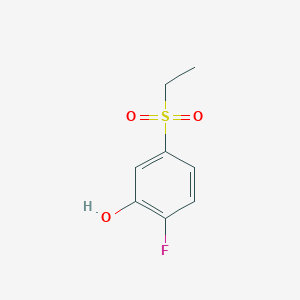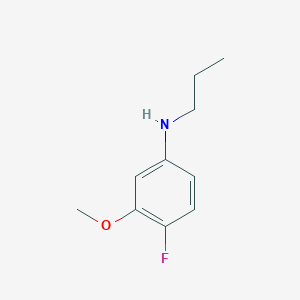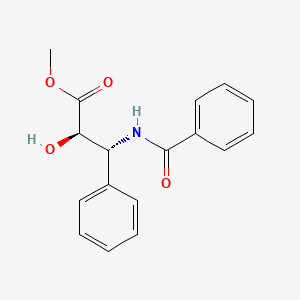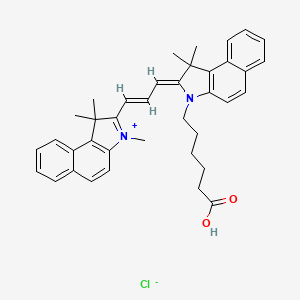![molecular formula C11H8F2N2O2S B12066559 4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- CAS No. 2149598-96-7](/img/structure/B12066559.png)
4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position, an amino group at the 2-position, and a thienyl group with a difluoromethyl substituent at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Amino Group Substitution: The amino group can be introduced via nucleophilic substitution reactions using amines.
Thienyl Group Addition: The thienyl group with a difluoromethyl substituent can be added through a coupling reaction involving thiophene derivatives and difluoromethylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents may also be used to enhance the efficiency of the reactions.
化学反应分析
Types of Reactions
4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and thienyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学研究应用
4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- involves its interaction with specific molecular targets and pathways. The amino and thienyl groups play a crucial role in binding to target molecules, while the difluoromethyl group enhances the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Similar structure but with the carboxylic acid group at the 2-position.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Similar structure but with the carboxylic acid group at the 3-position.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar structure but without the amino and thienyl groups.
Uniqueness
4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]- is unique due to the presence of the difluoromethyl-substituted thienyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
2149598-96-7 |
|---|---|
分子式 |
C11H8F2N2O2S |
分子量 |
270.26 g/mol |
IUPAC 名称 |
2-amino-5-[5-(difluoromethyl)thiophen-2-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H8F2N2O2S/c12-10(13)8-2-1-7(18-8)6-4-15-9(14)3-5(6)11(16)17/h1-4,10H,(H2,14,15)(H,16,17) |
InChI 键 |
YWMZGVGUSDKNPS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1)C(F)F)C2=CN=C(C=C2C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)

![6-[4-[[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12066521.png)

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)
![4-[(5-Amino-2-methylphenyl)formamido]butanamide](/img/structure/B12066530.png)


